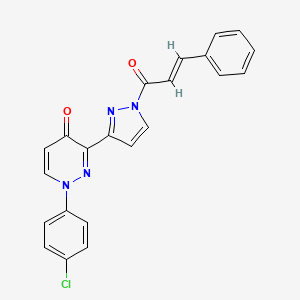

1-(4-chlorophenyl)-3-(1-cinnamoyl-1H-pyrazol-3-yl)-4(1H)-pyridazinone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[1-[(E)-3-phenylprop-2-enoyl]pyrazol-3-yl]pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O2/c23-17-7-9-18(10-8-17)26-15-13-20(28)22(25-26)19-12-14-27(24-19)21(29)11-6-16-4-2-1-3-5-16/h1-15H/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENGBADHOZINNG-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-3-(1-cinnamoyl-1H-pyrazol-3-yl)-4(1H)-pyridazinone, identified by its CAS number 318498-12-3, is a compound of interest due to its potential biological activities. The molecular formula for this compound is C22H15ClN4O2, with a molecular weight of 402.83 g/mol. This article examines its biological activities, including anti-inflammatory, analgesic, and antitumor properties, supported by various studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C22H15ClN4O2 |

| Molecular Weight | 402.83 g/mol |

| Boiling Point | 628.4 ± 65.0 °C (Predicted) |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) |

| pKa | -2.74 ± 0.12 (Predicted) |

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory and analgesic effects. For instance, studies on related pyridazinone derivatives have shown inhibition of cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory process. In one study, derivatives demonstrated up to 61% inhibition of COX-1 and 37% inhibition of COX-2 at a concentration of 10 µM .

Case Study: Analgesic Activity

In vivo tests using the p-benzoquinone-induced writhing model revealed that certain derivatives exhibited potent analgesic effects without causing gastric lesions in animal models. This suggests a favorable safety profile for potential therapeutic applications .

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study focusing on similar pyrazole derivatives reported significant cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chlorophenyl and cinnamoyl moieties, which enhance its interaction with biological targets. The pyrazole ring is known for its ability to stabilize certain conformations conducive to biological activity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.